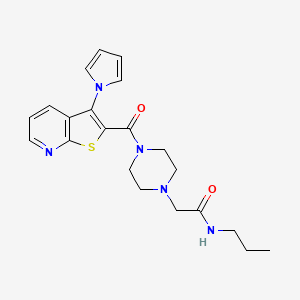

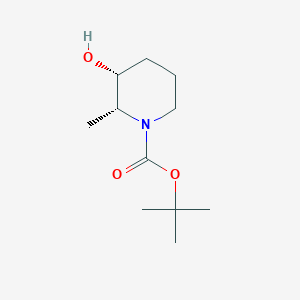

tert-butyl (2R,3R)-3-hydroxy-2-methylpiperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl esters are a type of organic compound that typically have a central carbon atom surrounded by three other carbon atoms and one oxygen atom . They are often used in organic synthesis due to their stability and ease of removal .

Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . Without specific data, it’s hard to provide a detailed analysis of the molecular structure of “tert-butyl (2R,3R)-3-hydroxy-2-methylpiperidine-1-carboxylate”.Chemical Reactions Analysis

Tert-butyl esters are known to undergo a variety of chemical reactions, including hydrolysis, reduction, and substitution reactions . The specific reactions that “tert-butyl (2R,3R)-3-hydroxy-2-methylpiperidine-1-carboxylate” undergoes would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity . Without specific data, it’s hard to provide a detailed analysis of the physical and chemical properties of “tert-butyl (2R,3R)-3-hydroxy-2-methylpiperidine-1-carboxylate”.Applications De Recherche Scientifique

Synthesis Processes and Intermediates

Stereoselective Syntheses : tert-Butyl (2R,3R)-3-hydroxy-2-methylpiperidine-1-carboxylate derivatives are used in stereoselective syntheses. For example, Boev et al. (2015) describe the synthesis of tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives, important for producing cis and trans isomers useful in organic chemistry (Boev et al., 2015).

Intermediate in Jak3 Inhibitor Synthesis : Chen Xin-zhi (2011) demonstrates the use of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, a related compound, as an intermediate in synthesizing a novel protein tyrosine kinase Jak3 inhibitor (Chen Xin-zhi, 2011).

Hydroformylation Reactions : Kollár and Sándor (1993) explore the hydroformylation of methyl (2R)-2-tert-butyl-Δ4-1,3-oxazoline-3-carboxylate to produce important intermediates for synthesizing homochiral amino acid derivatives (Kollár & Sándor, 1993).

Chemical Transformations and Reactions

Vinylfluoro Group Transformations : Purkayastha et al. (2010) describe a reaction cascade using tert-butyl (2S,5S)-2-tert-butyl-5-(2-fluoroallyl)-3-methyl-4-oxoimidazolidine-1-carboxylate, demonstrating the vinylfluoro group as an acetonyl cation equivalent, leading to pipecolic acid derivatives (Purkayastha et al., 2010).

Dihydroxylations in Synthesis : Csatayová et al. (2011) utilized tert-butyl sorbate in aminohydroxylation reactions for the asymmetric synthesis of amino triols, which are precursors for synthesizing biologically active compounds like 3,6-dideoxy-3-amino-L-talose (Csatayová et al., 2011).

Alkylation Reactions : The work by Kubo et al. (1997) on dynamic kinetic resolution using tert-butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate shows its utility in stereoselective carbon−carbon bond formation, leading to chiral α-alkyl succinic acid and β-amino acid derivatives (Kubo et al., 1997).

Structural and Molecular Studies

X-ray Studies : Didierjean et al. (2004) conducted X-ray studies revealing the molecular structure and packing of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, important for understanding the molecular interactions and stability (Didierjean et al., 2004).

Thermal and DFT Analyses : Çolak et al. (2021) synthesized and characterized compounds including 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, providing insights into their thermal properties and molecular structures (Çolak et al., 2021).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl (2R,3R)-3-hydroxy-2-methylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-8-9(13)6-5-7-12(8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADVNLLSPFSWKPK-RKDXNWHRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCCN1C(=O)OC(C)(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H](CCCN1C(=O)OC(C)(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl (2R,3R)-3-hydroxy-2-methylpiperidine-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-chlorophenyl)ethyl]-2-fluorobenzamide](/img/structure/B2463172.png)

acetonitrile](/img/structure/B2463175.png)

![[2-(2,5-dimethylphenyl)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2463176.png)

![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(2H-triazol-4-yl)methanone](/img/structure/B2463181.png)